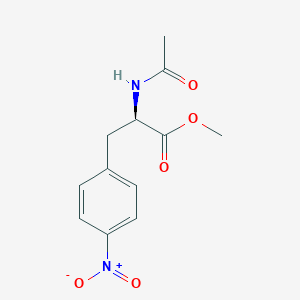
Nalpha-Acetyl-p-Nitro-D-Phenylalanine Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nalpha-Acetyl-p-Nitro-D-Phenylalanine Methyl Ester is a synthetic compound derived from phenylalanine, an aromatic amino acid. This compound is characterized by the presence of an acetyl group, a nitro group, and a methyl ester group attached to the phenylalanine backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nalpha-Acetyl-p-Nitro-D-Phenylalanine Methyl Ester typically involves the esterification of N-acetyl-4-nitro-D-phenylalanine. One common method is the reaction of N-acetyl-4-nitro-D-phenylalanine with methanol in the presence of an acid catalyst such as trimethylchlorosilane . This reaction is carried out at room temperature and results in the formation of the methyl ester.
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product with high optical purity and yield .
Chemical Reactions Analysis
Types of Reactions
Nalpha-Acetyl-p-Nitro-D-Phenylalanine Methyl Ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The acetyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-amino-D-phenylalanine methyl ester.
Reduction: Formation of N-acetyl-4-nitro-D-phenylalanine.
Substitution: Formation of various substituted phenylalanine derivatives depending on the nucleophile used
Scientific Research Applications
Nalpha-Acetyl-p-Nitro-D-Phenylalanine Methyl Ester is utilized in several scientific research fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Nalpha-Acetyl-p-Nitro-D-Phenylalanine Methyl Ester involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the ester and acetyl groups can undergo hydrolysis and substitution reactions, respectively. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-Acetyl-4-nitro-L-phenylalanine methyl ester
- N-Acetyl-4-hydroxy-D-phenylalanine methyl ester
- N-Acetyl-4-methoxy-D-phenylalanine methyl ester
Uniqueness
Nalpha-Acetyl-p-Nitro-D-Phenylalanine Methyl Ester is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The combination of the acetyl, nitro, and methyl ester groups makes it a versatile compound for various synthetic and research applications .
Properties
Molecular Formula |
C12H14N2O5 |
|---|---|
Molecular Weight |
266.25 g/mol |
IUPAC Name |
methyl (2R)-2-acetamido-3-(4-nitrophenyl)propanoate |
InChI |
InChI=1S/C12H14N2O5/c1-8(15)13-11(12(16)19-2)7-9-3-5-10(6-4-9)14(17)18/h3-6,11H,7H2,1-2H3,(H,13,15)/t11-/m1/s1 |
InChI Key |
BPMDYJZNMRSICW-LLVKDONJSA-N |
Isomeric SMILES |
CC(=O)N[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


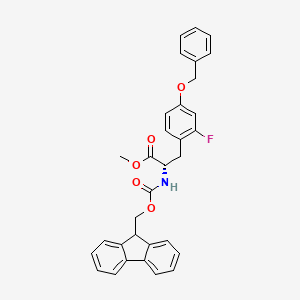


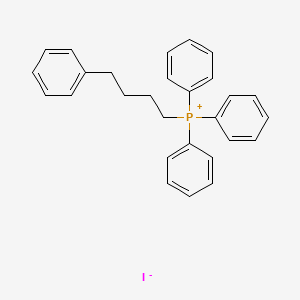
![2-Methoxy-1-[1,8]naphthyridin-4-yl-ethanone](/img/structure/B8389727.png)
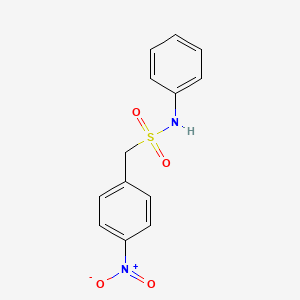

![[p-(p-Methylsulfonylphenoxy)phenyl]acetic Acid](/img/structure/B8389751.png)
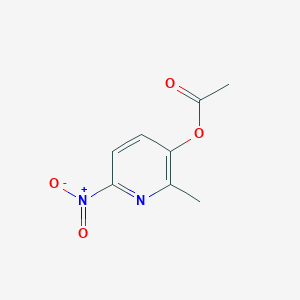
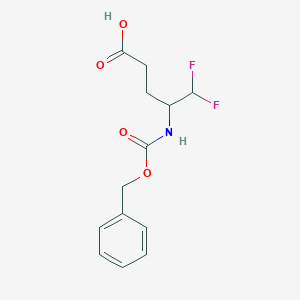
![5-Ethoxy-1,3-dihydropyrrolo[4,3,2-de]isoquinoline](/img/structure/B8389780.png)
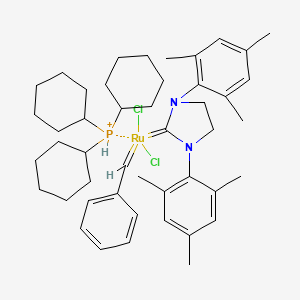
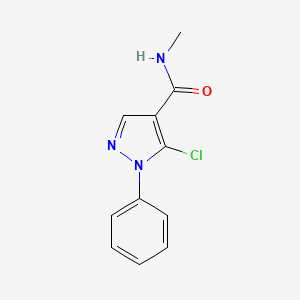
![(S,R)-3-[(1-phenyl ethylamino)-methyl]-hexanoic acid](/img/structure/B8389799.png)
